molecular formula C7H13NO B3058025 3,3,5-Trimethylpyrrolidin-2-one CAS No. 87282-83-5

3,3,5-Trimethylpyrrolidin-2-one

Cat. No. B3058025
CAS RN: 87282-83-5
M. Wt: 127.18 g/mol
InChI Key: UIHSTNXWLQMGGF-UHFFFAOYSA-N
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Description

“3,3,5-Trimethylpyrrolidin-2-one” is a cyclic organic compound . It has a five-membered ring structure with the molecular formula C7H13NO . The compound is also known as TMPO.


Molecular Structure Analysis

The molecule contains a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 secondary amide (aliphatic) . The InChI code for the compound is 1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3, (H,8,9)/t5-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.19 g/mol . It is a powder at room temperature . The compound’s InChI key is UIHSTNXWLQMGGF-RXMQYKEDSA-N .

Scientific Research Applications

1. Synthesis of Pyrrolidine Derivatives

3,3,5-Trimethylpyrrolidin-2-one has been utilized in the synthesis of pyrrolidine derivatives. These derivatives have been studied for their potential anticholinergic properties. In one study, cis- and trans-1,2,5-Trimethylpyrrolidines were synthesized and distinguished by their NMR spectra and rates of quaternization with methyl iodide (Ohki & Yoshino, 1968).

2. Electrochemically Active Probes for Biomolecules

Another research application involves using carboxy-terminated polyvinylpyrrolidin-2-one as a biocompatible polymeric support for ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates serve as electrochemically active probes for biomolecules (Baldoli et al., 2007).

3. Chemical Synthesis and Stereochemistry

The compound also finds application in chemical synthesis and stereochemistry. For instance, it is used as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines. This process involves various chemical reactions like acylation, addition to CO, and cyclization (Sorgi et al., 2003).

4. Synthesis of Antitumor and Antimicrobial Hydroxypyrrolidin2-ones

There's also a focus on synthesizing novel antitumor and antimicrobial hydroxypyrrolidin2-ones using microwave-assisted, chemoselective methods. These methods result in products with significant purity and yield under eco-friendly conditions (Azmy et al., 2018).

5. Paramagnetic Amino Acids for Protein Structure Study

Unnatural paramagnetic α-amino acids with trimethylpyrrolidin-1-yloxyl radical side-chains have been synthesized. These amino acids are useful for Electron Spin Resonance (ESR) studies of protein structures and functions after incorporation, fulfilling diverse structural requirements (Balog et al., 2004).

Safety And Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3,5-trimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHSTNXWLQMGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394480
Record name 3,3,5-Trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5-Trimethylpyrrolidin-2-one

CAS RN

87282-83-5
Record name 3,3,5-Trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-TRIMETHYL-2-PYRROLIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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